DW10075
Description
DW10075 is a novel, small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs), specifically targeting VEGFR-1, VEGFR-2, and VEGFR-2. It belongs to the anilinopyrimidine naphthamide class and was rationally designed through kinase screening . Structurally, it is defined as 6-(2-((3-acetamidophenyl)amino)pyrimidin-4-yloxy)-N-phenyl-1-naphthamide .
Properties
CAS No. |
1804982-31-7 |
|---|---|
Molecular Formula |
C29H23N5O3 |
Molecular Weight |
489.535 |
IUPAC Name |
6-((2-((3-Acetamidophenyl)amino)pyrimidin-4-yl)oxy)-N-phenyl-1-naphthamide |
InChI |
InChI=1S/C29H23N5O3/c1-19(35)31-22-10-6-11-23(18-22)33-29-30-16-15-27(34-29)37-24-13-14-25-20(17-24)7-5-12-26(25)28(36)32-21-8-3-2-4-9-21/h2-18H,1H3,(H,31,35)(H,32,36)(H,30,33,34) |
InChI Key |
UWMIICSPAFDEMX-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1)C2=C3C=CC(OC4=NC(NC5=CC=CC(NC(C)=O)=C5)=NC=C4)=CC3=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DW-10075; DW 10075; DW10075 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Pharmacological Properties :
- Selectivity: DW10075 exhibits nanomolar-level inhibitory activity against VEGFR-2 (IC50 = 0.69 nM), with weaker activity against VEGFR-1 (IC50 = 6.4 nM) and VEGFR-3 (IC50 = 5.5 nM) .
- Mechanism : this compound blocks VEGF-induced phosphorylation of VEGFR-2 and downstream signaling pathways (e.g., ERK1/2 and AKT), suppressing endothelial cell proliferation, migration, and angiogenesis .
- Antitumor Activity: In preclinical models, this compound inhibits tumor growth (e.g., U87-MG glioblastoma xenografts) by reducing microvessel density (CD31 expression) and tumor cell proliferation (Ki67 expression) .
This compound is compared to other VEGFR inhibitors, including Pazopanib, Sunitinib, Apatinib, and Axitinib, based on kinase selectivity, potency, and therapeutic efficacy.
Table 1: Kinase Selectivity and Inhibitory Potency
| Compound | VEGFR-2 IC50 (nM) | Selectivity (vs. Other Kinases) | Key Advantages | Limitations |
|---|---|---|---|---|
| This compound | 0.69 | No inhibition of FGFR/PDGFR-α | High selectivity, potent anti-angiogenesis | Limited data on clinical toxicity |
| Pazopanib | 30 | Inhibits PDGFR, FGFR, c-Kit | Broad-spectrum activity | Off-target effects, higher toxicity |
| Sunitinib | 10–50 | Targets PDGFR, c-Kit, RET | FDA-approved for multiple cancers | Severe side effects (hypertension, fatigue) |
| Apatinib | 1–10 | Selective for VEGFR-2 | Approved in China for gastric cancer | Limited global availability |
| Axitinib | 0.2–0.5 | Selective for VEGFR-1/2/3 | High potency, FDA-approved for RCC | Narrow therapeutic window |
Key Findings :
Selectivity : this compound surpasses Pazopanib and Sunitinib in selectivity, avoiding off-target effects on FGFR and PDGFR pathways, which are linked to adverse events .
Potency : While Axitinib has a lower IC50 for VEGFR-2 (0.2–0.5 nM), this compound’s balanced inhibition of all three VEGFRs may offer broader anti-angiogenic effects .
Table 2: Preclinical Anti-Angiogenic and Antitumor Activity
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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